DS-3032b
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Description
DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Therapeutic Potential in Neuroblastoma
- DS-3032b, a novel MDM2 inhibitor, has shown promise in treating high-risk neuroblastoma. It enhances TP53 target gene expression and induces cell cycle arrest, senescence, and apoptosis in neuroblastoma cell lines. Importantly, it reactivates TP53 signaling in neuroblastoma cells with wildtype TP53, regardless of MYCN amplification, but is less effective in cells with TP53 mutations or dominant-negative TP53 mutants. In vivo studies demonstrated that oral administration of this compound inhibited tumor growth and prolonged survival in a murine model of high-risk neuroblastoma (Arnhold et al., 2017).
Mechanistic Insights and Predictive Biomarkers
- This compound disrupts the MDM2-p53 interaction in tumor cells, leading to increased p21 and PUMA mRNA levels in osteosarcoma cell lines. It is effective primarily in p53 wildtype cell lines. A study identified a 175-gene signature predictive of sensitivity to MDM2 inhibitors, including this compound, in a panel of molecularly-annotated cancer cell lines. This signature, along with TP53 mutation status, could enhance the identification of tumors likely to respond to this compound treatment (Nakamaru et al., 2015).
Phase I Clinical Trial in Advanced Solid Tumors and Lymphomas
- A Phase I dose escalation study of this compound in patients with advanced solid tumors and lymphomas aimed to determine the recommended Phase 2 dose and characterize safety, tolerability, pharmacokinetic, and pharmacodynamic profiles. The study found that this compound was generally well-tolerated and showed preliminary evidence of clinical activity, especially in patients with well-differentiated/de-differentiated liposarcoma, a tumor type where MDM2 is often amplified (Bauer et al., 2015).
Molecular Docking Studies
- Molecular docking studies of this compound with the MDM2 protein have demonstrated a stable interaction, suggesting its potential as an effective inhibitor of MDM2 and a promising therapeutic agent in oncology. The study analyzed the chemical bonds and interaction stability between this compound and MDM2, supporting the therapeutic efficiency of this compound (Mota et al., 2022).
Applications in Hematological Malignancies
- This compound has also been studied in patients with hematological malignancies, demonstrating its potential as a treatment option. The study focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics, as well as preliminary efficacy in patients with relapsed/refractory AML and high-risk MDS. Clinical activity was observed, including reductions in bone marrow blasts and complete remission in some AML patients (Dinardo et al., 2016).
Properties
Molecular Formula |
C21H21F3O4 |
---|---|
Appearance |
Solid powder |
Synonyms |
DS3032b; DS-3032b; DS 3032b.; NONE |
Origin of Product |
United States |
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